molecular formula C16H19N3OS B2355364 1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone CAS No. 748783-72-4

1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone

Cat. No. B2355364
CAS RN: 748783-72-4
M. Wt: 301.41
InChI Key: JORQNWAUYCJNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. It is a sulfanyl-containing quinazoline derivative that exhibits promising biological activity.

Scientific Research Applications

Pharmaceutical Industry

Piperidine derivatives, such as “1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The derivatives have been used in the synthesis of various drugs .

Synthesis of Piperidine Derivatives

This compound could be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have various applications in medicinal chemistry .

Biological Activity

Piperidine derivatives have shown a wide range of biological activities . Therefore, “1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone” could potentially be used in the development of new drugs with various biological activities .

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Compounds with a similar structure have been used as DPP-4 inhibitors . DPP-4 inhibitors are a class of drugs used in the treatment of type 2 diabetes . They work by increasing the levels of incretin hormones like glucagon-like peptide (GLP)-1 .

Treatment of Type 2 Diabetes

As a DPP-4 inhibitor, “1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone” could potentially be used in the treatment of type 2 diabetes . Chronic treatment with DPP-4 inhibitors has been shown to improve glycemic control in diabetic rodent models .

6. Increase in Basal Levels of Active GLP-1 Chronic dosing of DPP-4 inhibitors leads to a sustained increase in basal levels of active GLP-1 in the systemic circulation . This could have long-term benefits on pancreatic alpha- and beta-cells .

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-6-8-19(9-7-12)15(20)10-21-16-13-4-2-3-5-14(13)17-11-18-16/h2-5,11-12H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORQNWAUYCJNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.